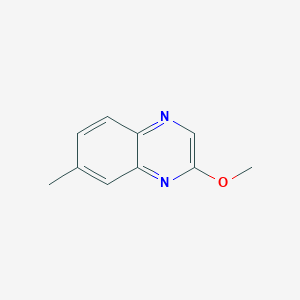
2-Methoxy-7-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-methylquinoxaline is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. The compound features a quinoxaline core substituted with a methoxy group at the 2-position and a methyl group at the 7-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with methylglyoxal under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often employ transition-metal catalyzed reactions due to their efficiency and selectivity. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are also explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-7-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines depending on the reagents and conditions used .
Scientific Research Applications
2-Methoxy-7-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoxaline derivatives are used in the development of antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methylquinoxaline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and function.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific kinases and signaling pathways involved in cell proliferation and survival
Comparison with Similar Compounds
2-Methylquinoxaline: Similar in structure but lacks the methoxy group, which can influence its biological activity and chemical reactivity.
7-Methylquinoxaline: Lacks the methoxy group at the 2-position, affecting its overall properties.
Uniqueness: 2-Methoxy-7-methylquinoxaline’s unique substitution pattern (methoxy at the 2-position and methyl at the 7-position) imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Methoxy-7-methylquinoxaline is a member of the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer. The following sections detail its biological activity, including antimicrobial properties, anticancer effects, and other relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. Its unique bicyclic structure consists of a fused benzene and pyrazine ring, with methoxy and methyl groups at specific positions that influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus cereus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VRE)
In studies, it demonstrated effective inhibition against these pathogens, with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L for resistant strains . Notably, it outperformed several conventional antibiotics in preventing biofilm formation, which is critical in treating persistent infections .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Methicillin-resistant Staphylococcus aureus | 15.53 - 31.25 |
| Vancomycin-resistant Enterococcus faecium | 0.25 - 2 |
| Bacillus cereus | >62.5 |
Anticancer Activity
Quinoxaline derivatives, including this compound, have been investigated for their anticancer properties . Studies suggest that these compounds may inhibit tumor growth or induce apoptosis in cancer cells. For instance, research has shown that certain quinoxaline derivatives can effectively target cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division .
Case Study: Anticancer Mechanism
A specific study highlighted the effectiveness of a modified quinoxaline derivative in inhibiting tumor growth by approximately 62% in animal models . The mechanism involved binding to tubulin, which interferes with the mitotic spindle formation necessary for cell division.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activities. The presence of substituents such as methoxy and methyl groups has been linked to enhanced antimicrobial and anticancer effects. For instance:
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methoxy-7-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3 |
InChI Key |
FQDBCLXOUXSDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















